molecular formula C18H24N2O2 B4518869 N-cycloheptyl-2-(7-methoxy-1H-indol-1-yl)acetamide

N-cycloheptyl-2-(7-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B4518869
M. Wt: 300.4 g/mol
InChI Key: JRJCIVUWBMPFFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-2-(7-methoxy-1H-indol-1-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is characterized by the presence of a cycloheptyl group attached to the nitrogen atom of the indole ring and a methoxy group at the 7th position of the indole ring.

Preparation Methods

The synthesis of N-cycloheptyl-2-(7-methoxy-1H-indol-1-yl)acetamide typically involves the reaction of 7-methoxyindole with cycloheptylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions in an organic solvent such as methanol or ethanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .

Chemical Reactions Analysis

N-cycloheptyl-2-(7-methoxy-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(7-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors, such as cannabinoid receptors, and modulate their activity. This interaction can lead to various physiological effects, including anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

N-cycloheptyl-2-(7-methoxy-1H-indol-1-yl)acetamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cycloheptyl group, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

N-cycloheptyl-2-(7-methoxyindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-22-16-10-6-7-14-11-12-20(18(14)16)13-17(21)19-15-8-4-2-3-5-9-15/h6-7,10-12,15H,2-5,8-9,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJCIVUWBMPFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N(C=C2)CC(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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